Cas no 1260769-84-3 (7-bromo-4-chloro-6-nitro-quinazoline)

7-Bromo-4-chloro-6-nitro-quinazoline is a versatile heterocyclic compound widely used in pharmaceutical and agrochemical research. Its quinazoline core, functionalized with bromo, chloro, and nitro substituents, provides a reactive scaffold for further derivatization, making it valuable in the synthesis of biologically active molecules. The presence of multiple electrophilic sites enables selective modifications, facilitating the development of kinase inhibitors and other therapeutic agents. This compound exhibits high purity and stability, ensuring reliable performance in synthetic applications. Its well-defined structure and reactivity profile make it a preferred intermediate for medicinal chemistry and drug discovery efforts, particularly in targeting enzyme inhibition pathways.
7-bromo-4-chloro-6-nitro-quinazoline structure
1260769-84-3 structure
Product Name:7-bromo-4-chloro-6-nitro-quinazoline
CAS No:1260769-84-3
MF:C8H3BrClN3O2
MW:288.485319375992
MDL:MFCD12405306
CID:4565526
PubChem ID:46738201
Update Time:2025-06-12

7-bromo-4-chloro-6-nitro-quinazoline Chemical and Physical Properties

Names and Identifiers

    • 7-Bromo-4-chloro-6-nitroquinazoline
    • Quinazoline, 7-bromo-4-chloro-6-nitro-
    • 7-bromo-4-chloro-6-nitro-quinazoline
    • CS-0056876
    • P11455
    • Z1509570985
    • MFCD12405306
    • EN300-6493886
    • 1260769-84-3
    • BS-14852
    • C8H3BrClN3O2
    • AKOS027254424
    • DB-114054
    • SCHEMBL12488021
    • CLFMVWYFEFZBTR-UHFFFAOYSA-N
    • MDL: MFCD12405306
    • Inchi: 1S/C8H3BrClN3O2/c9-5-2-6-4(1-7(5)13(14)15)8(10)12-3-11-6/h1-3H
    • InChI Key: CLFMVWYFEFZBTR-UHFFFAOYSA-N
    • SMILES: N1=C2C(C=C([N+]([O-])=O)C(Br)=C2)=C(Cl)N=C1

Computed Properties

  • Exact Mass: 286.90972g/mol
  • Monoisotopic Mass: 286.90972g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 71.6Ų

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7-bromo-4-chloro-6-nitro-quinazoline Suppliers

Amadis Chemical Company Limited
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(CAS:1260769-84-3)7-bromo-4-chloro-6-nitro-quinazoline
Order Number:A1047337
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:24
Price ($):1724.0
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Additional information on 7-bromo-4-chloro-6-nitro-quinazoline

Recent Advances in the Application of 7-Bromo-4-chloro-6-nitro-quinazoline (CAS: 1260769-84-3) in Chemical Biology and Drug Discovery

The quinazoline scaffold has long been recognized as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities. Among these, 7-bromo-4-chloro-6-nitro-quinazoline (CAS: 1260769-84-3) has recently emerged as a compound of significant interest in chemical biology and drug discovery research. This heterocyclic compound serves as a versatile intermediate for the synthesis of various biologically active molecules, particularly kinase inhibitors targeting key signaling pathways in cancer and inflammatory diseases.

Recent studies have focused on the compound's role as a precursor in the synthesis of epidermal growth factor receptor (EGFR) inhibitors. The presence of three distinct reactive sites (bromo, chloro, and nitro groups) at positions 7, 4, and 6 respectively allows for selective functionalization, making it an ideal building block for structure-activity relationship studies. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in developing fourth-generation EGFR inhibitors with improved selectivity against T790M and C797S resistance mutations.

In addition to its applications in oncology, 7-bromo-4-chloro-6-nitro-quinazoline has shown promise in the development of antiviral agents. Research published in Bioorganic & Medicinal Chemistry Letters this year reported its incorporation into novel compounds exhibiting potent activity against SARS-CoV-2 main protease. The electron-withdrawing nitro group at position 6 appears to enhance binding affinity to the viral protease active site, while the halogen atoms facilitate further structural modifications to optimize pharmacokinetic properties.

The synthetic accessibility of this compound has also been improved through recent methodological advances. A 2024 study in Organic Process Research & Development described a scalable, high-yield synthesis route starting from commercially available 4-chloro-6-nitroquinazoline, achieving >85% overall yield with excellent purity. This development addresses previous challenges in large-scale production, potentially enabling broader investigation of its derivatives in preclinical studies.

From a chemical biology perspective, researchers have utilized 7-bromo-4-chloro-6-nitro-quinazoline as a versatile probe for target identification. Its reactive handles allow for facile conjugation with various reporter tags, including fluorescent dyes and biotin, facilitating the study of quinazoline-protein interactions. Recent work in Chemical Science employed this strategy to identify novel off-targets of clinically approved quinazoline-based drugs, revealing unexpected interactions with metabolic enzymes.

As research progresses, the safety profile and ADME (absorption, distribution, metabolism, and excretion) properties of this compound class continue to be refined. A comprehensive toxicological assessment published in Regulatory Toxicology and Pharmacology (2023) demonstrated favorable in vitro safety parameters for several derivatives synthesized from 7-bromo-4-chloro-6-nitro-quinazoline, supporting their further development as drug candidates. However, researchers note that the nitro group may contribute to potential mutagenicity, suggesting the need for careful structural optimization in later-stage derivatives.

Looking forward, the unique chemical properties of 7-bromo-4-chloro-6-nitro-quinazoline position it as a valuable tool in both drug discovery and chemical biology. Ongoing research is exploring its application in PROTAC (proteolysis targeting chimera) development, where its ability to bind multiple protein targets could be leveraged to design novel degraders of disease-relevant proteins. The compound's commercial availability (currently offered by several specialty chemical suppliers) and well-characterized reactivity suggest it will remain an important building block in medicinal chemistry for the foreseeable future.

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(CAS:1260769-84-3)7-bromo-4-chloro-6-nitro-quinazoline
A1047337
Purity:99%
Quantity:5g
Price ($):1724.0
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